3-(3,4-dihydroxyphenyl)-N-propylprop-2-enamide
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Overview
Description
3-(3,4-Dihydroxyphenyl)-N-propylprop-2-enamide is a compound that belongs to the class of phenolic amides. It is characterized by the presence of a dihydroxyphenyl group attached to a propylprop-2-enamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroxyphenyl)-N-propylprop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with propylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-N-propylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted phenolic amides depending on the electrophile used.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-N-propylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroxyphenyl)-N-propylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with cellular receptors. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar dihydroxyphenyl structure.
3,4-Dihydroxyphenylpropionic acid: Known for its antioxidant properties.
3,4-Dihydroxycinnamic acid:
Uniqueness
3-(3,4-Dihydroxyphenyl)-N-propylprop-2-enamide is unique due to its specific amide linkage and propyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
479244-15-0 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-propylprop-2-enamide |
InChI |
InChI=1S/C12H15NO3/c1-2-7-13-12(16)6-4-9-3-5-10(14)11(15)8-9/h3-6,8,14-15H,2,7H2,1H3,(H,13,16) |
InChI Key |
RUEAFFGYGBHHJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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